

## A Comparative Guide to MTHFD2 Inhibitors in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of prominent Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) inhibitors in the context of breast cancer research. MTHFD2, a mitochondrial enzyme crucial for one-carbon metabolism, is overexpressed in various cancers, including breast cancer, and is associated with poor prognosis, making it a compelling target for therapeutic intervention.[1][2][3] This document summarizes key quantitative data, experimental methodologies, and the underlying signaling pathways.

Note on **MMRi64**: Extensive searches of publicly available scientific literature and databases did not yield any specific information on an MTHFD2 inhibitor designated as "**MMRi64**." Therefore, this guide will focus on a comparison of other well-characterized MTHFD2 inhibitors with available data in breast cancer models.

# Performance of MTHFD2 Inhibitors in Breast Cancer Models

The efficacy of MTHFD2 inhibitors has been evaluated in various preclinical models of breast cancer. The following tables summarize the available quantitative data for some of the most studied compounds.



Table 1: In Vitro Activity of MTHFD2 Inhibitors in Breast

**Cancer Cell Lines** 

| Inhibitor  | Breast Cancer<br>Cell Line | Assay Type        | IC50 / GI50<br>(μΜ)       | Reference |
|------------|----------------------------|-------------------|---------------------------|-----------|
| DS18561882 | MDA-MB-468                 | -                 | 0.0063 (IC50)             | [4]       |
| DS18561882 | MDA-MB-231                 | Growth Inhibition | 0.140 (GI50)              | [1][5]    |
| LY345899   | -                          | Enzymatic Assay   | 0.663 (IC50 vs<br>MTHFD2) | [2]       |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: In Vivo Efficacy of MTHFD2 Inhibitors in Breast

**Cancer Xenograft Models** 

| Inhibitor  | Animal<br>Model    | Cell Line  | Dosing    | Outcome                                                           | Reference |
|------------|--------------------|------------|-----------|-------------------------------------------------------------------|-----------|
| DS18561882 | Mouse<br>Xenograft | MDA-MB-231 | 300 mg/kg | Decreased<br>tumor burden<br>with no<br>change in<br>mouse weight | [6]       |

## **MTHFD2 Signaling Pathway in Cancer**

MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolic pathway, which is essential for the synthesis of nucleotides (purines and thymidylate) and other macromolecules required for rapid cell proliferation.[1][7] By catalyzing the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, MTHFD2 provides one-carbon units for these biosynthetic processes.[2][8] Inhibition of MTHFD2 disrupts this metabolic flux, leading to a depletion of nucleotide pools, which in turn induces replication stress and ultimately triggers cancer cell death.[1] Furthermore, MTHFD2 activity is linked to the production of NADPH, which is crucial for maintaining redox balance within the cell.[9] Its inhibition can lead to



increased oxidative stress.[7] Several signaling pathways, including AKT and mTOR, have been implicated in the regulation and downstream effects of MTHFD2 in breast cancer.[10][11]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882)
   with in Vivo Antitumor Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug discovery of anticancer drugs targeting methylenetetrahydrofolate dehydrogenase 2
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]



- 6. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Targeting allosteric binding site in methylenetetrahydrofolate dehydrogenase 2 (MTHFD2)
  to identify natural product inhibitors via structure-based computational approach PMC
  [pmc.ncbi.nlm.nih.gov]
- 9. Development of Potent and Selective Inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 for Targeting Acute Myeloid Leukemia: SAR, Structural Insights, and Biological Characterization PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Xanthine Derivatives Reveal an Allosteric Binding Site in Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to MTHFD2 Inhibitors in Breast Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582089#mmri64-vs-other-mthfd2-inhibitors-in-breast-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com